3-(1-(4-Ethoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid
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Overview
Description
3-(1-(4-Ethoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(4-Ethoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Substitution reactions: The ethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.
Formation of the propanoic acid side chain: This can be done through various methods such as the Grignard reaction or Friedel-Crafts acylation followed by oxidation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(1-(4-Ethoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(1-(4-Ethoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting inflammation and pain.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(1-(4-Ethoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in inflammatory processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid: This compound is a triple-acting PPARα, -γ, and -δ agonist with potent biological activity.
Indole Derivatives: Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
3-(1-(4-Ethoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid is unique due to its specific structural features and the presence of the ethoxyphenyl group, which can impart distinct chemical and biological properties
Properties
Molecular Formula |
C16H20N2O3 |
---|---|
Molecular Weight |
288.34 g/mol |
IUPAC Name |
3-[1-(4-ethoxyphenyl)-3,5-dimethylpyrazol-4-yl]propanoic acid |
InChI |
InChI=1S/C16H20N2O3/c1-4-21-14-7-5-13(6-8-14)18-12(3)15(11(2)17-18)9-10-16(19)20/h5-8H,4,9-10H2,1-3H3,(H,19,20) |
InChI Key |
VCHIIFAWTVISBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(C(=N2)C)CCC(=O)O)C |
Origin of Product |
United States |
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